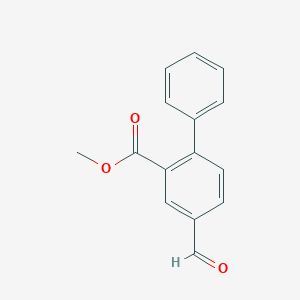
Methyl 4-formylbiphenyl-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyl-2-phenylbenzoate is an organic compound with a complex structure that includes a formyl group, a phenyl group, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-phenylbenzoate can be synthesized through several methods One common approach involves the formylation of methyl 2-phenylbenzoate using a Vilsmeier-Haack reaction
Another method involves the Friedel-Crafts acylation of methyl 2-phenylbenzoate with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also introduces the formyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of methyl 5-formyl-2-phenylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-formyl-2-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-carboxy-2-phenylbenzoate.
Reduction: Methyl 5-hydroxymethyl-2-phenylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 5-formyl-2-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-formyl-2-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Methyl 5-formyl-2-phenylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the phenyl group, resulting in different reactivity and applications.
Methyl 5-formylbenzoate:
Methyl 2-phenylbenzoate: Lacks the formyl group, affecting its reactivity and applications.
The presence of both the formyl and phenyl groups in methyl 5-formyl-2-phenylbenzoate makes it unique, providing a combination of reactivity and structural features that can be exploited in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C15H12O3 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
methyl 5-formyl-2-phenylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
LZQOKUFSIJKETR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















